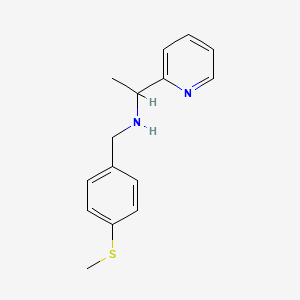
(1E)-N-hydroxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pentan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime is a chemical compound that features a phenyl group, a triazole ring, and an oxime functional group
Vorbereitungsmethoden
The synthesis of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.
Formation of the oxime: The final step involves the reaction of the ketone with hydroxylamine under acidic or basic conditions to form the oxime.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various compounds.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)-1-pentanone oxime can be compared with other similar compounds such as:
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone: This compound has a shorter carbon chain and different reactivity.
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol: This compound contains a hydroxyl group instead of an oxime, leading to different chemical properties and applications.
Eigenschaften
Molekularformel |
C13H16N4O |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
(NE)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)pentylidene]hydroxylamine |
InChI |
InChI=1S/C13H16N4O/c1-2-6-12(17-10-14-9-15-17)13(16-18)11-7-4-3-5-8-11/h3-5,7-10,12,18H,2,6H2,1H3/b16-13+ |
InChI-Schlüssel |
HZKQVULAECMFRT-DTQAZKPQSA-N |
Isomerische SMILES |
CCCC(/C(=N/O)/C1=CC=CC=C1)N2C=NC=N2 |
Kanonische SMILES |
CCCC(C(=NO)C1=CC=CC=C1)N2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan](/img/structure/B14914083.png)
![(S)-4-(tert-butyl)-2-((S)-2'-(diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)-4,5-dihydrooxazole](/img/structure/B14914091.png)

amino}propanenitrile](/img/structure/B14914111.png)
![7-((4AS,7aS)-1-(2-carboxyethyl)octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14914119.png)

![N-(4-Chlorophenyl)-2-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinylthio]acetamide](/img/structure/B14914135.png)



![5-Methyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14914164.png)
![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)


